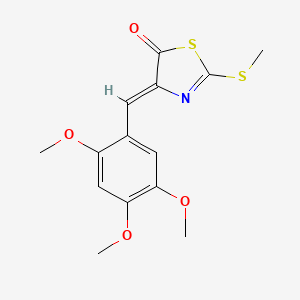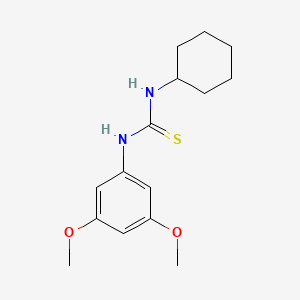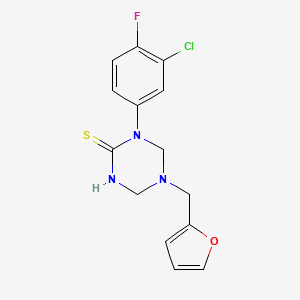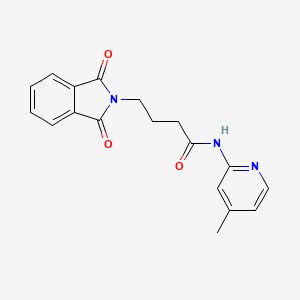methanone](/img/structure/B5803951.png)
[3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl](phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl](phenyl)methanone, also known as FP-methyl, is a synthetic compound that belongs to the family of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.
作用機序
The mechanism of action of [3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl](phenyl)methanone involves its binding to the dopamine D3 receptor. This binding leads to the activation of downstream signaling pathways, which ultimately result in the modulation of dopamine release in the brain. This modulation of dopamine release is believed to be responsible for the behavioral effects of [3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl](phenyl)methanone, including its potential as a treatment for addiction.
Biochemical and Physiological Effects:
[3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl](phenyl)methanone has been shown to have a range of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which is believed to be responsible for its rewarding effects. It has also been shown to increase locomotor activity and induce hyperactivity in animal models. Additionally, [3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl](phenyl)methanone has been shown to have anxiolytic effects in animal models.
実験室実験の利点と制限
One of the major advantages of [3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl](phenyl)methanone is its potent binding affinity towards the dopamine D3 receptor. This makes it a valuable tool for studying the role of the dopamine D3 receptor in neuropsychiatric disorders. However, one of the limitations of [3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl](phenyl)methanone is its potential for abuse due to its rewarding effects. Therefore, caution must be exercised when working with this compound in the laboratory.
将来の方向性
There are several future directions for the study of [3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl](phenyl)methanone. One potential direction is the development of drugs based on [3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl](phenyl)methanone for the treatment of addiction and other neuropsychiatric disorders. Another potential direction is the study of the role of the dopamine D3 receptor in the regulation of reward and motivation. Additionally, further studies are needed to fully understand the biochemical and physiological effects of [3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl](phenyl)methanone and its potential for abuse.
合成法
The synthesis of [3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl](phenyl)methanone involves the reaction of 4-(4-bromophenyl)piperazine with 3-fluoro-4-nitrobenzoyl chloride in the presence of a base. The resulting intermediate is then reduced using a reducing agent to obtain [3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl](phenyl)methanone. This synthesis method has been optimized to yield high purity and high yield of [3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl](phenyl)methanone.
科学的研究の応用
[3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl](phenyl)methanone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent binding affinity towards the dopamine D3 receptor, which is involved in the regulation of reward and motivation. This makes [3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl](phenyl)methanone a promising candidate for the development of drugs for the treatment of addiction and other neuropsychiatric disorders.
特性
IUPAC Name |
1-[4-(4-benzoyl-2-fluorophenyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-2-19(24)23-12-10-22(11-13-23)18-9-8-16(14-17(18)21)20(25)15-6-4-3-5-7-15/h3-9,14H,2,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXZJLOUKQEJIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Benzoyl-2-fluorophenyl)piperazin-1-yl]propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-dimethoxy-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5803868.png)

![N-[2-(3-chlorophenyl)ethyl]-N'-(4-ethoxyphenyl)urea](/img/structure/B5803876.png)
![4-[(4-chloro-2-nitrophenoxy)acetyl]morpholine](/img/structure/B5803877.png)
![ethyl 2-[(4-ethylphenyl)amino]-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B5803884.png)




![5-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-methylbenzamide](/img/structure/B5803921.png)
![N-(4-fluorobenzyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5803923.png)
![N-{[(4-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5803934.png)

